molecular formula C14H12N2 B11895689 3-Methyl-6-phenylimidazo[1,2-A]pyridine

3-Methyl-6-phenylimidazo[1,2-A]pyridine

Cat. No.: B11895689
M. Wt: 208.26 g/mol
InChI Key: RLZBWKUWVRMUDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-phenylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenylacetaldehyde in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-phenylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-6-phenylimidazo[1,2-A]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-6-phenylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-phenylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-6-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H12N2/c1-11-9-15-14-8-7-13(10-16(11)14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

RLZBWKUWVRMUDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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